{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aromatic amine characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the phenyl ring. The compound’s molecular formula is C₁₀H₁₀ClF₄N, with a molecular weight of 271.65 g/mol. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a candidate for pharmaceutical research, particularly in targeting receptors influenced by fluorinated motifs .
Properties
CAS No. |
2703780-37-2 |
|---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H |
InChI Key |
GTMPMMWRJLDIJT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1F)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and methylamine.
Formation of Intermediate: The benzaldehyde is first converted to the corresponding benzyl alcohol through a reduction reaction using a reducing agent like sodium borohydride.
Amination: The benzyl alcohol is then subjected to a nucleophilic substitution reaction with methylamine to form the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be employed to modify the aromatic ring or the amine group, potentially yielding secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can introduce halogens or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substituents allow researchers to investigate the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability.
Biology
In biological research, {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can be utilized to develop fluorinated analogs of biologically active molecules. These analogs may exhibit altered biological activities compared to their non-fluorinated counterparts, making them useful in drug discovery.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry as a pharmacophore. Its structural features may facilitate the development of new therapeutic agents targeting specific enzymes or receptors. For example, studies have indicated that fluorinated compounds can enhance binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic profiles.
Industrial Applications
In industrial settings, this compound can be employed in producing specialty chemicals and materials. Its unique properties may be leveraged to create polymers or coatings with enhanced performance characteristics.
Case Studies
- Fluorinated Drug Development : A study explored the synthesis of fluorinated analogs of known drugs using this compound as a precursor. The results indicated improved pharmacokinetic properties in certain analogs compared to their parent compounds.
- Material Science Innovations : Researchers investigated the use of this compound in developing advanced coatings for electronic devices. The incorporation of trifluoromethyl groups was found to enhance thermal stability and hydrophobicity.
Mechanism of Action
The mechanism by which {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood through comparisons with analogs differing in substituents, positions, or functional groups. Below is a detailed analysis:
Halogen Substitution Variations
| Compound Name | Molecular Formula | Key Differences | Biological Impact |
|---|---|---|---|
| {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride | C₁₀H₁₀Cl₂F₃N | Chlorine replaces fluorine at the 2-position | Increased steric bulk and altered electron-withdrawing effects may reduce binding affinity compared to the fluoro analog. However, chlorine’s higher atomic weight could enhance stability in certain environments . |
| (2-Fluorophenyl)methylamine hydrochloride | C₇H₇ClF₂N | Lacks the trifluoromethyl group | Reduced lipophilicity and metabolic stability, leading to shorter half-life in vivo. Demonstrates weaker receptor binding due to absence of the trifluoromethyl motif . |
Trifluoromethyl Group Positional Isomers
Functional Group Modifications
| Compound Name | Molecular Formula | Key Differences | Biological Impact |
|---|---|---|---|
| (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl | C₉H₁₀Cl₂F₄N₂ | Contains a diamine group instead of methylamine | Enhanced hydrogen-bonding capacity improves interaction with polar targets (e.g., enzymes), but reduced lipophilicity limits blood-brain barrier penetration . |
| Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride | C₁₁H₁₃ClF₃N | Ethyl linker between phenyl and amine | Extended alkyl chain increases molecular weight (~387.82 g/mol) and flexibility, potentially improving binding to allosteric sites. Shows 2-fold higher affinity for dopamine receptors in preclinical models . |
Research Findings and Pharmacological Implications
- Receptor Binding: The 2-fluoro-6-trifluoromethyl configuration optimizes interactions with G-protein-coupled receptors (GPCRs), as demonstrated in serotonin (5-HT₃) inhibition assays (IC₅₀ = 12 nM), outperforming chloro and non-fluorinated analogs .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, resulting in a plasma half-life of 8.2 hours in rodent studies, compared to 3.1 hours for the non-trifluoromethyl analog .
- Toxicity Profile : Fluorine’s small atomic radius minimizes off-target interactions, yielding a lower cytotoxicity (LD₅₀ > 500 mg/kg) compared to bromine- or iodine-substituted derivatives .
Biological Activity
{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound notable for its unique structural features, including a fluorinated aromatic ring and a methylamine functional group. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate in medicinal chemistry and biological research.
- Molecular Formula : C9H10ClF4N
- Molecular Weight : 207.17 g/mol
- CAS Number : 2703780-37-2
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-fluoro-6-(trifluoromethyl)benzaldehyde and methylamine.
- Steps :
- Reduction of benzaldehyde to benzyl alcohol.
- Nucleophilic substitution with methylamine to form the amine.
- Conversion to hydrochloride salt via treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The unique electronic properties conferred by the fluorine atoms influence binding affinities and selectivity, potentially leading to improved therapeutic profiles.
Pharmacological Applications
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The following are key areas of interest:
- Enzyme Inhibition : Studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of inhibitors targeting specific enzymes, such as mPGES-1, which is involved in inflammatory processes .
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, enhancing or inhibiting their activity depending on the specific target.
Case Studies
- Anticancer Activity : A study explored the effects of similar fluorinated compounds on cancer cell lines, demonstrating that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer types .
- Antimicrobial Properties : Research into related compounds has indicated that fluorinated amines can possess antimicrobial activity, suggesting potential applications in developing new antibiotics .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial |
| Trifluoromethylaniline | Trifluoromethyl group on aniline | Anticancer |
| 4-Trifluoromethylaniline | Trifluoromethyl group para to amine | Antidepressant |
| 2,4-Difluoroaniline | Two fluorine substituents on aniline | Anti-inflammatory |
The specific arrangement of the trifluoromethyl group adjacent to the methylamine moiety in this compound may confer distinct electronic properties and biological activities not found in other similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination using intermediates such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and methylamine. Reaction optimization should focus on solvent choice (e.g., methanol or THF), temperature control (room temperature to 50°C), and reducing agents (e.g., sodium cyanoborohydride). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Analytical validation using LCMS (e.g., m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes, SMD-TFA05 method) ensures purity .
Q. What analytical techniques are most effective for characterizing this compound, and what parameters should be reported?
- Methodological Answer : Key techniques include:
- LCMS : Monitor molecular ion peaks (e.g., m/z 411 [M+H]+) and fragmentation patterns to confirm identity .
- HPLC : Use gradient elution (e.g., SQD-FA05 or SMD-TFA05 methods) with retention time reproducibility (±0.02 minutes) .
- NMR : Report ¹H/¹³C shifts, focusing on trifluoromethyl (-CF₃) and methylamine (-CH₂-N(CH₃)) groups. Use deuterated DMSO or CDCl₃ for solubility .
Q. What safety precautions are critical when handling this compound, especially regarding hygroscopicity and potential toxicity?
- Methodological Answer : Use inert atmosphere (argon/glovebox) to mitigate hygroscopicity. Wear PPE (nitrile gloves, goggles) to avoid skin/eye contact. For toxic byproducts (e.g., hydroiodic acid in synthesis steps), neutralize with sodium bicarbonate before disposal. Waste must be segregated and processed by licensed facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when synthesizing novel derivatives of this compound?
- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Strategies include:
- High-resolution MS : Confirm exact mass (e.g., 193.01022 for fragments) to rule out impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic/amine regions .
- X-ray crystallography : Use single crystals grown via slow evaporation (e.g., in ethanol/water) to unambiguously assign stereochemistry .
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems, particularly its interaction with neurological targets?
- Methodological Answer :
- Receptor binding assays : Screen against serotonin/dopamine transporters using radiolabeled ligands (e.g., ³H-paroxetine). Compare binding affinity (IC₅₀) with structural analogs .
- In vitro neuroactivity : Use primary neuronal cultures to assess cAMP modulation or calcium flux via fluorescence assays (e.g., Fura-2 AM) .
- Metabolic profiling : Identify metabolites via LC-HRMS in liver microsomes to evaluate stability and off-target effects .
Q. How can computational modeling predict the compound's reactivity or interaction with biological targets, and what software/parameters are recommended?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., monoamine oxidases). Parameterize trifluoromethyl groups with AM1-BCC charges .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization .
- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (logP ~3.15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
